4-Desisopropyl-4-propyl Imazethapyr

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

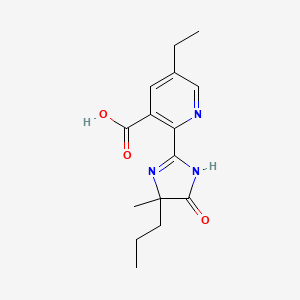

4-Desisopropyl-4-propyl Imazethapyr is a synthetic herbicide belonging to the imidazolinone class, which inhibits acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis in plants. Structurally, it is derived from imazethapyr (a widely used ALS inhibitor) through substitution of the isopropyl group with a propyl chain at the 4-position.

Preparation Methods

Synthetic Routes for 4-Desisopropyl-4-propyl Imazethapyr

The synthesis of this compound involves multi-step organic transformations, typically starting from pyridine-based precursors. A generalized approach includes:

-

Formation of the Pyridine Core :

The pyridine backbone is synthesized via cyclization reactions. For example, 5-ethyl-2,3-pyridinedicarboxylic anhydride serves as a common starting material. This intermediate undergoes nucleophilic attack by 2-amino-2,3-dimethylbutyronitrile in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a bicyclic intermediate . -

Hydrolysis and Cyclization :

The intermediate is hydrolyzed under acidic conditions (e.g., hydrochloric acid) to yield a dicarboxylic acid derivative. Subsequent cyclization via dehydration, often facilitated by thionyl chloride or phosphorus oxychloride, produces the imidazolinone ring . -

Alkyl Substitution :

The desisopropyl-propyl group is introduced through nucleophilic substitution or Friedel-Crafts alkylation. Propyl halides or alcohols are typically employed, with boron trifluoride etherate acting as a catalyst to direct regioselectivity .

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Temperature Control :

Cyclization reactions require precise temperature modulation (80–120°C) to prevent side-product formation. Excess heat promotes decarboxylation, reducing overall yield . -

Solvent Selection :

Polar aprotic solvents like dimethylformamide (DMF) enhance reactant solubility, while non-polar solvents (toluene) improve cyclization efficiency by azeotropic water removal . -

Catalyst Loading :

Lewis acids (AlCl₃, BF₃) at 5–10 mol% optimize reaction rates without inducing over-alkylation.

Analytical Validation of Synthetic Products

Post-synthesis characterization employs:

-

High-Performance Liquid Chromatography (HPLC) :

Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve imazethapyr derivatives from impurities. Mobile phases often consist of acetonitrile and 0.1% phosphoric acid in water . -

Mass Spectrometry (MS) :

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 289.33, corresponding to the compound’s molecular weight .

Challenges in Industrial-Scale Synthesis

-

Byproduct Formation :

Competing reactions during alkylation generate desethyl or over-alkylated analogues, necessitating rigorous purification via recrystallization or column chromatography . -

Environmental Considerations :

Waste streams containing halogenated solvents (e.g., dichloromethane) require treatment to meet regulatory standards, increasing production costs .

Comparative Analysis with Analogous Herbicides

This compound shares synthetic pathways with other AHAS inhibitors, such as Imazapyr and Imazamox. However, its propyl substituent demands stricter control over steric effects during alkylation, distinguishing its synthesis from shorter-chain derivatives .

Chemical Reactions Analysis

4-Desisopropyl-4-propyl Imazethapyr undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction may yield amines .

Scientific Research Applications

4-Desisopropyl-4-propyl Imazethapyr has several scientific research applications. In chemistry, it is used as a reference material and impurity standard for analytical studies . In biology, it is employed to study the effects of herbicides on non-target vegetation and soil microbial populations . In medicine, it serves as a model compound for investigating the metabolic pathways and toxicological effects of imidazolinone herbicides . Industrially, it is used in the development of new herbicidal formulations and the assessment of environmental impact .

Mechanism of Action

The mechanism of action of 4-Desisopropyl-4-propyl Imazethapyr involves the inhibition of acetohydroxyacid synthase (AHAS), an enzyme crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine . By targeting AHAS, the compound disrupts protein biosynthesis, leading to the death of susceptible plants. This mechanism is similar to that of other imidazolinone herbicides, which also inhibit AHAS and interfere with amino acid metabolism .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include imazethapyr, imazamox, and imazapyr, all sharing the imidazolinone backbone but differing in substituents (Table 1).

Table 1: Structural Comparison of Imidazolinone Herbicides

| Compound | Substituent at 4-Position | Water Solubility (mg/L) | Log P (Octanol-Water) |

|---|---|---|---|

| Imazethapyr | Isopropyl | 1,400 | 1.65 |

| 4-Desisopropyl-4-propyl Imazethapyr | Propyl | Data pending | Data pending |

| Imazamox | Methoxyethyl | 3,200 | -0.89 |

| Imazapyr | Methyl | 9,800 | 0.11 |

Efficacy and Antagonism with Other Herbicides

Studies on ALS inhibitors like imazethapyr reveal antagonistic interactions when mixed with protoporphyrinogen oxidase (Protox)-inhibiting herbicides (e.g., lactofen, acifluorfen). For example:

- Imazethapyr + lactofen reduced Setaria faberi control by 33% compared to solo applications due to impaired absorption and translocation .

- Similar antagonism was observed with imazamox + diphenyl ethers, attributed to rapid cell membrane damage by Protox inhibitors, limiting systemic uptake of ALS inhibitors .

However, this could exacerbate antagonism with Protox inhibitors by increasing reliance on intact epidermal cells for translocation.

Environmental and Metabolic Stability

- Imazethapyr : Half-life in soil = 30–120 days, pH-dependent degradation.

- Imazamox : Faster degradation (half-life = 20–40 days) due to higher water solubility.

- This compound : Predicted to exhibit intermediate persistence, balancing propyl hydrophobicity and ALS inhibitor metabolic pathways.

Biological Activity

4-Desisopropyl-4-propyl Imazethapyr is a chemical compound with the molecular formula C15H19N3O3 and a molar mass of 289.33 g/mol. It is primarily recognized for its role as a herbicide, specifically targeting the inhibition of acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine.

The biological activity of this compound is largely attributed to its mechanism of action as an AHAS inhibitor. This inhibition disrupts the synthesis of critical amino acids, which are necessary for plant growth and development. The compound's effectiveness as a herbicide stems from its ability to selectively target this enzyme in susceptible plant species while exhibiting minimal toxicity to non-target organisms, including humans and animals .

Comparison with Similar Compounds

This compound is structurally related to other imidazolinone herbicides such as Imazapyr, Imazamox, and Imazapic. These compounds share a similar mechanism of action but may differ in their specific applications and efficacy against various weed species.

| Compound Name | Mechanism of Action | Target Organisms |

|---|---|---|

| This compound | Inhibition of AHAS | Broadleaf and grassy weeds |

| Imazapyr | Inhibition of AHAS | Various weed species |

| Imazamox | Inhibition of AHAS | Resistant weed species |

| Imazapic | Inhibition of AHAS | Grassy weeds |

Biological Activity and Toxicity Studies

Recent studies have investigated the biological activity and potential toxic effects of formulations containing imazethapyr, including this compound. One notable study evaluated the cytotoxicity and oxidative stress induced by an imazethapyr-based herbicide formulation in zebrafish liver cells (ZF-L). The findings revealed significant cytotoxic effects with IC50 values indicating varying levels of toxicity across different assays:

- Hemolytic Activity : IC50 values ranged from 1.61 µg/mL to 12.75 µg/mL.

- MTT Assay : IC50 was determined at 2.84 µg/mL.

- Oxidative Stress Indicators : Increased production of reactive oxygen species (ROS) and decreased activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) were observed .

These results underscore the importance of assessing the environmental impact and potential health risks associated with herbicide use.

Case Study: Cytotoxic Effects in Zebrafish

In a controlled laboratory setting, ZF-L cells were exposed to varying concentrations of an imazethapyr formulation. The study utilized several assays to measure cytotoxicity and oxidative stress:

- MTT Assay : Evaluated cell viability based on mitochondrial activity.

- Neutral Red Uptake (NRU) : Assessed lysosomal integrity.

- Lactate Dehydrogenase (LDH) Release Assay : Measured cell membrane integrity.

The study concluded that exposure to imazethapyr formulations resulted in significant oxidative damage, indicating that while effective as a herbicide, there are potential risks associated with its use in agricultural practices .

Properties

IUPAC Name |

5-ethyl-2-(4-methyl-5-oxo-4-propyl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-4-6-15(3)14(21)17-12(18-15)11-10(13(19)20)7-9(5-2)8-16-11/h7-8H,4-6H2,1-3H3,(H,19,20)(H,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRORQDJBTMAFRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C(=O)NC(=N1)C2=C(C=C(C=N2)CC)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.